molecular formula C19H11Cl2NO B14132674 Carbazol-9-yl-(2,4-dichlorophenyl)methanone

Carbazol-9-yl-(2,4-dichlorophenyl)methanone

Cat. No.: B14132674
M. Wt: 340.2 g/mol
InChI Key: LMEOLVKMUVOHEC-UHFFFAOYSA-N
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Description

Carbazol-9-yl-(2,4-dichlorophenyl)methanone is an organic compound that has garnered significant interest in the field of optoelectronics. This compound is known for its unique photophysical properties, making it a valuable material for applications in organic light-emitting diodes (OLEDs) and other advanced technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carbazol-9-yl-(2,4-dichlorophenyl)methanone typically involves the reaction of carbazole with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction is usually conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Carbazol-9-yl-(2,4-dichlorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which have applications in different fields .

Scientific Research Applications

Carbazol-9-yl-(2,4-dichlorophenyl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Carbazol-9-yl-(2,4-dichlorophenyl)methanone is primarily based on its ability to undergo intersystem crossing and populate triplet states. This property is crucial for its application in OLEDs, where it contributes to the efficiency of light emission. The compound’s molecular structure allows for efficient charge transfer and exciton transport, which are essential for its performance in optoelectronic devices .

Comparison with Similar Compounds

  • (9H-carbazol-9-yl)(3,4-dichlorophenyl)methanone
  • (9H-carbazol-9-yl)(3,5-dichlorophenyl)methanone
  • 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene

Uniqueness: Carbazol-9-yl-(2,4-dichlorophenyl)methanone stands out due to its specific dichloro substitution pattern, which enhances its photophysical properties. This makes it more efficient in applications requiring high quantum efficiencies and long emission lifetimes compared to its analogs .

Properties

Molecular Formula

C19H11Cl2NO

Molecular Weight

340.2 g/mol

IUPAC Name

carbazol-9-yl-(2,4-dichlorophenyl)methanone

InChI

InChI=1S/C19H11Cl2NO/c20-12-9-10-15(16(21)11-12)19(23)22-17-7-3-1-5-13(17)14-6-2-4-8-18(14)22/h1-11H

InChI Key

LMEOLVKMUVOHEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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